Pyrrolo[1,2-c]pyrimidine-3-methanamine
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Overview
Description
Pyrrolo[1,2-c]pyrimidine-3-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the methanamine group further enhances its chemical reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-methanamine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of N-formylglycine with triphosgene can generate ethyl isocyanoacetate in situ, which subsequently reacts to form the pyrrolo[1,2-c]pyrimidine scaffold . Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Flow chemistry approaches allow for the in situ generation of reactive intermediates, minimizing the risks associated with handling hazardous chemicals . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-c]pyrimidine derivatives .
Scientific Research Applications
Pyrrolo[1,2-c]pyrimidine-3-methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit signal transduction pathways by binding to active sites on enzymes, thereby affecting cell proliferation, migration, and angiogenesis . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anticancer and anti-inflammatory properties.
Pyrrolo[2,1-f][1,2,4]triazine: Exhibits antiviral activity and is used in the study of RNA-dependent RNA polymerase inhibitors.
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-methanamine is unique due to its specific structural configuration, which allows for diverse functionalization and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential for industrial-scale production further enhance its value in scientific research and pharmaceutical development .
Biological Activity
Pyrrolo[1,2-c]pyrimidine-3-methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
Pyrrolo[1,2-c]pyrimidine derivatives are known for their structural resemblance to purines and pyrimidines, which contributes to their significant bioactivity. These compounds have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities. The compound has shown promise in targeting specific kinases and enzymes involved in cancer progression and metabolic pathways.
Anticancer Activity
This compound has demonstrated notable anticancer properties. Research indicates that derivatives of this compound can inhibit key enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidine antifolates exhibit dual inhibition of these enzymes, leading to reduced proliferation of cancer cells (Table 1) .
Table 1: Anticancer Activity of Pyrrolo[1,2-c]pyrimidine Derivatives
Compound | Target Enzyme | IC50 (μM) | Cell Line Tested |
---|---|---|---|
Compound 5 | GARFTase | 0.12 | KB human tumor cells |
Compound 6 | AICARFTase | 0.08 | CHO cells |
Compound 8 | Dual Inhibitor | 0.10 | PC43-10 cells |
Kinase Inhibition
The compound has been identified as an effective inhibitor of RET kinase, which is implicated in various cancers such as thyroid and non-small cell lung cancer (NSCLC). In vitro studies have shown that pyrrolo[1,2-c]pyrimidine derivatives can inhibit both wild-type and mutant forms of RET with IC50 values in the nanomolar range. The molecular docking studies suggest that the nitrogen atoms in the pyrrolopyrimidine core form critical hydrogen bonds with the kinase's active site residues .
Anti-inflammatory and Antiviral Properties
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Compounds derived from this scaffold have shown potential in reducing inflammation markers in various models. Furthermore, some derivatives exhibit antiviral activity against specific viral strains by inhibiting viral replication mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrrolo[1,2-c]pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrrolopyrimidine ring can significantly influence their potency and selectivity against target enzymes.
Key Findings:
- Substituents at the 5-position enhance anticancer activity.
- The presence of electronegative groups increases binding affinity to RET kinase.
- Alterations in the side chain can affect cellular uptake and transport mechanisms.
Case Studies
Several case studies highlight the efficacy of pyrrolo[1,2-c]pyrimidine derivatives:
- RET Kinase Inhibition : A study demonstrated that a specific derivative inhibited RET-driven NSCLC cell lines with an IC50 value below 0.1 μM, showcasing its potential as a targeted therapy .
- Antifolate Activity : Research on 5-substituted derivatives revealed significant antitumor effects through dual inhibition mechanisms in preclinical models .
- Anti-inflammatory Effects : A series of pyrrolo[1,2-c]pyrimidines were tested for their ability to reduce pro-inflammatory cytokines in vitro, indicating a promising avenue for therapeutic development against inflammatory diseases .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
pyrrolo[1,2-c]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H,5,9H2 |
InChI Key |
HAEQYIRHGHLPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)CN |
Origin of Product |
United States |
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